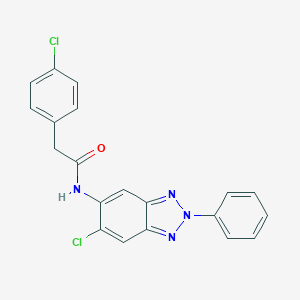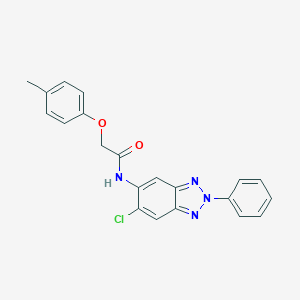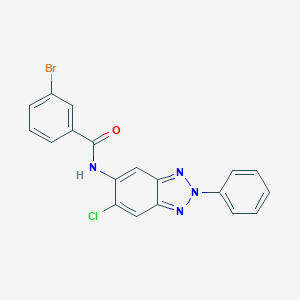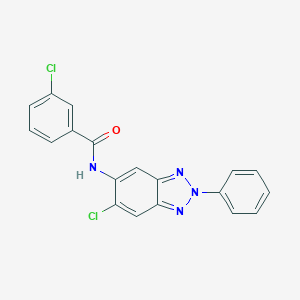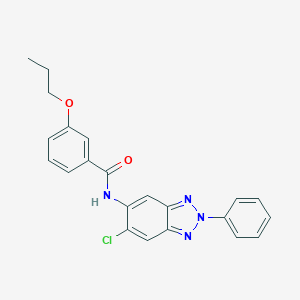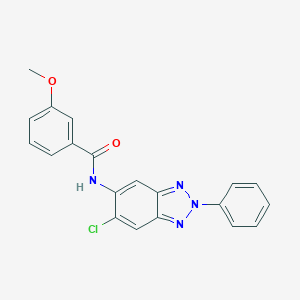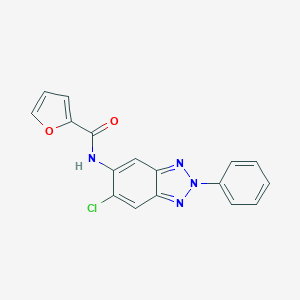![molecular formula C29H31Br2N3O B283606 (4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one](/img/structure/B283606.png)
(4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazolones and has been found to exhibit a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one is not fully understood. However, studies have suggested that this compound may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, (4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, (4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one has been found to exhibit a variety of other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, (4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one is its potent anti-cancer activity, making it a valuable tool for cancer research. Additionally, this compound has a relatively simple synthesis method, making it easy to produce in large quantities. However, one limitation of (4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of (4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one. One area of interest is the development of new analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, (4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one could be used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
Synthesemethoden
The synthesis of (4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one involves the reaction of 1-adamantylamine with 4-bromo-2,3-dimethylbenzaldehyde in the presence of a base. The resulting Schiff base is then reacted with 4-bromo-2,3-dimethylphenylhydrazine and 5-methyl-1H-pyrazol-3-one to yield the final product.
Wissenschaftliche Forschungsanwendungen
(4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one has been found to exhibit a variety of potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that (4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one has potent anti-cancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer cells.
Eigenschaften
Molekularformel |
C29H31Br2N3O |
|---|---|
Molekulargewicht |
597.4 g/mol |
IUPAC-Name |
(4Z)-4-[[4-(1-adamantyl)-2-bromoanilino]methylidene]-2-(4-bromo-2,3-dimethylphenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C29H31Br2N3O/c1-16-17(2)27(7-5-24(16)30)34-28(35)23(18(3)33-34)15-32-26-6-4-22(11-25(26)31)29-12-19-8-20(13-29)10-21(9-19)14-29/h4-7,11,15,19-21,32H,8-10,12-14H2,1-3H3/b23-15- |
InChI-Schlüssel |
WXJNWSARURZBQW-HAHDFKILSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1C)Br)N2C(=O)/C(=C\NC3=C(C=C(C=C3)C45CC6CC(C4)CC(C6)C5)Br)/C(=N2)C |
SMILES |
CC1=C(C=CC(=C1C)Br)N2C(=O)C(=CNC3=C(C=C(C=C3)C45CC6CC(C4)CC(C6)C5)Br)C(=N2)C |
Kanonische SMILES |
CC1=C(C=CC(=C1C)Br)N2C(=O)C(=CNC3=C(C=C(C=C3)C45CC6CC(C4)CC(C6)C5)Br)C(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]propanamide](/img/structure/B283523.png)
![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283525.png)
